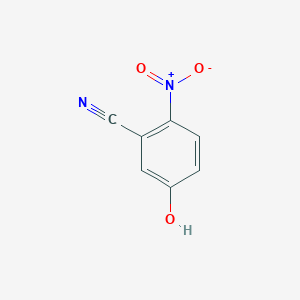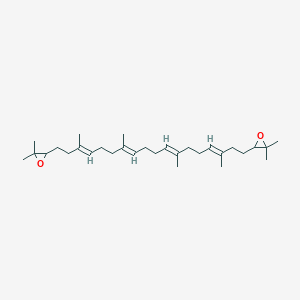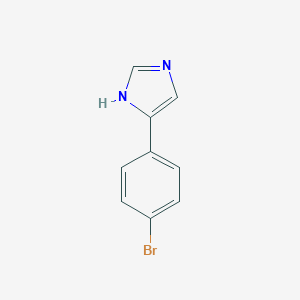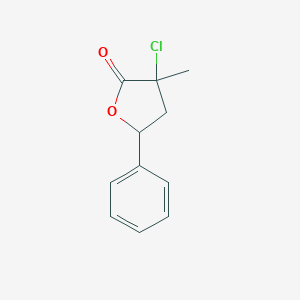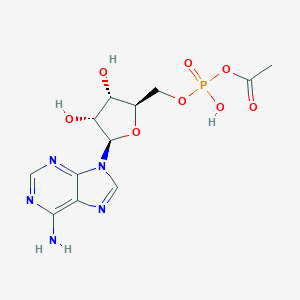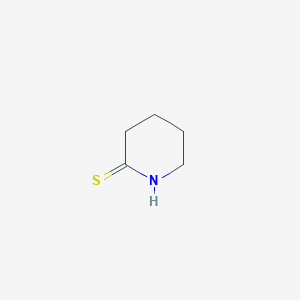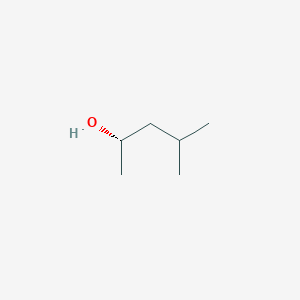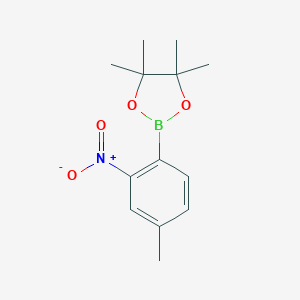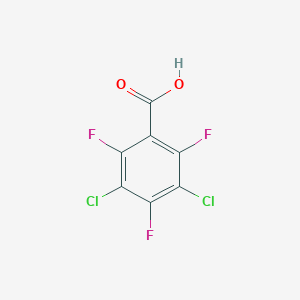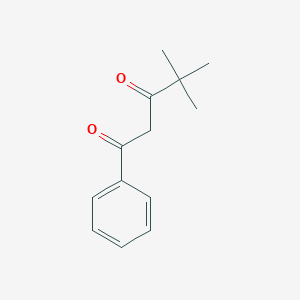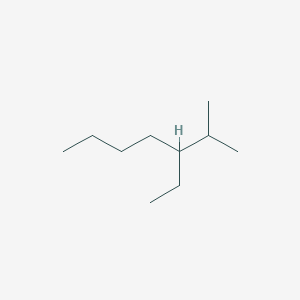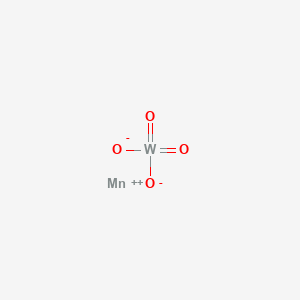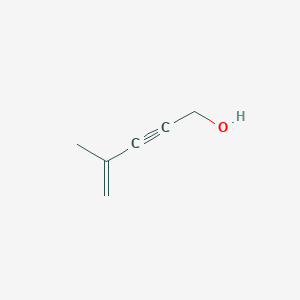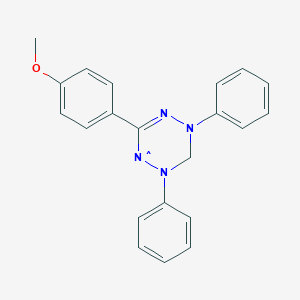
6-(4-Methoxyphenyl)-2,4-diphenylverdazyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Methoxyphenyl)-2,4-diphenylverdazyl, also known as MPhPhV, is a stable free radical compound that has been widely used in scientific research. This compound is a type of verdazyl radical, which has a unique electronic structure that makes it an ideal candidate for various applications.
Mechanism Of Action
The mechanism of action of 6-(4-Methoxyphenyl)-2,4-diphenylverdazyl is not fully understood. However, it is known that 6-(4-Methoxyphenyl)-2,4-diphenylverdazyl can undergo one-electron reduction to form a radical anion. This radical anion can then react with various species, such as oxygen or hydrogen peroxide, to form other radicals. These radicals can then react with other molecules, leading to various biochemical and physiological effects.
Biochemical And Physiological Effects
6-(4-Methoxyphenyl)-2,4-diphenylverdazyl has been shown to have various biochemical and physiological effects. For example, 6-(4-Methoxyphenyl)-2,4-diphenylverdazyl has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of various drugs. 6-(4-Methoxyphenyl)-2,4-diphenylverdazyl has also been shown to have antioxidant properties and can scavenge free radicals. In addition, 6-(4-Methoxyphenyl)-2,4-diphenylverdazyl has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 6-(4-Methoxyphenyl)-2,4-diphenylverdazyl in lab experiments is its stability. 6-(4-Methoxyphenyl)-2,4-diphenylverdazyl is a stable free radical and can be stored for long periods of time without decomposing. In addition, 6-(4-Methoxyphenyl)-2,4-diphenylverdazyl is relatively easy to synthesize and can be obtained in high yields. However, one of the main limitations of using 6-(4-Methoxyphenyl)-2,4-diphenylverdazyl is its toxicity. 6-(4-Methoxyphenyl)-2,4-diphenylverdazyl has been shown to be toxic to cells at high concentrations and can induce apoptosis.
Future Directions
There are many future directions for the use of 6-(4-Methoxyphenyl)-2,4-diphenylverdazyl in scientific research. One possible direction is the use of 6-(4-Methoxyphenyl)-2,4-diphenylverdazyl in the development of spintronic devices. Another possible direction is the use of 6-(4-Methoxyphenyl)-2,4-diphenylverdazyl as a spin probe in EPR spectroscopy. In addition, 6-(4-Methoxyphenyl)-2,4-diphenylverdazyl could be used in the development of new drugs that target cytochrome P450 enzymes or have antioxidant or anti-inflammatory properties.
Conclusion
6-(4-Methoxyphenyl)-2,4-diphenylverdazyl is a stable free radical compound that has been widely used in scientific research. It has unique properties that make it an ideal candidate for various applications, such as spintronics and EPR spectroscopy. 6-(4-Methoxyphenyl)-2,4-diphenylverdazyl has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. While there are some limitations to using 6-(4-Methoxyphenyl)-2,4-diphenylverdazyl in lab experiments, there are many future directions for the use of this compound in scientific research.
Synthesis Methods
The synthesis of 6-(4-Methoxyphenyl)-2,4-diphenylverdazyl can be achieved through a variety of methods. One of the most common methods is the oxidation of 6-(4-methoxyphenyl)-2,4-diphenyl-1,2,3,5-tetrazine with lead (IV) acetate. This reaction produces 6-(4-Methoxyphenyl)-2,4-diphenylverdazyl with a yield of around 70%. Other methods include the oxidation of 6-(4-methoxyphenyl)-2,4-diphenylpyridine with lead (IV) acetate or the reaction between 6-(4-methoxyphenyl)-2,4-diphenylpyridine and N-bromosuccinimide.
Scientific Research Applications
6-(4-Methoxyphenyl)-2,4-diphenylverdazyl has been widely used in scientific research due to its unique properties. One of the most important applications of 6-(4-Methoxyphenyl)-2,4-diphenylverdazyl is in the field of spintronics. 6-(4-Methoxyphenyl)-2,4-diphenylverdazyl has a high spin density and can be used as a spin filter or spin injector in spintronic devices. It has also been used as a spin probe in electron paramagnetic resonance (EPR) spectroscopy.
properties
CAS RN |
13761-37-0 |
|---|---|
Product Name |
6-(4-Methoxyphenyl)-2,4-diphenylverdazyl |
Molecular Formula |
C21H19N4O |
Molecular Weight |
343.4 g/mol |
InChI |
InChI=1S/C21H19N4O/c1-26-20-14-12-17(13-15-20)21-22-24(18-8-4-2-5-9-18)16-25(23-21)19-10-6-3-7-11-19/h2-15H,16H2,1H3 |
InChI Key |
JOQFLWQTHYMGMV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN(CN([N]2)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(CN([N]2)C3=CC=CC=C3)C4=CC=CC=C4 |
Other CAS RN |
13761-37-0 |
synonyms |
6-(4-methoxyphenyl)-2,4-diphenylverdazyl MPDPV |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



